molecular formula C14H22O3 B1298829 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone CAS No. 56309-94-5

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Cat. No. B1298829
CAS RN: 56309-94-5
M. Wt: 238.32 g/mol
InChI Key: ZNWLFTSPNBLXGL-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone is a compound that falls within the category of spirocyclic ketones, which are known for their bifunctional nature and utility in various synthetic applications. These compounds are particularly valuable in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in several studies. For instance, 1-azaspiro[4.5]decanes have been synthesized through the iodine-promoted ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives, which could serve as intermediates for natural products with similar azabicyclic rings . Additionally, 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, has been synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in acidic conditions, with acetic acid as the catalyst . This process has been optimized to improve yield and reduce reaction time significantly.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone is characterized by the presence of a spiro linkage, which is a single carbon atom that joins two rings in a bicyclic system. In the case of 1,4-dioxaspiro[4.5]decan-8-one, the spiro linkage connects a cyclohexanone ring to a dioxane ring . This unique structure is pivotal in the compound's reactivity and its potential applications in various chemical syntheses.

Chemical Reactions Analysis

The reactivity of spirocyclic ketones has been demonstrated in several studies. For example, fluorinated 1-oxaspiro[2.5]octa-4,7-dienes, which share structural similarities with 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone, have been shown to react with aryl and 2-chloroethyl isocyanates to form fluorinated dihydro-1,3-benzoxazol-2(3H)-ones . Moreover, derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one have been synthesized and studied under acid hydrolysis conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic ketones are influenced by their molecular structure. For instance, the purification and recycling process of 1,4-dioxaspirodecan-8-one, which is used in the production of liquid crystal intermediates, involves a sodium bisulfite salting-out method, indicating its solubility characteristics and stability under certain conditions . The compound's characterization through techniques like GC-MS, IR, and NMR spectroscopy provides detailed information about its purity, molecular weight, functional groups, and overall molecular structure .

Scientific Research Applications

Cyclohexanone Oxidation and Catalysis

Cyclohexanone and its derivatives are pivotal in various industrial applications, especially in the production of nylon via the oxidation process. A review on cyclohexanone oxidation highlighted the industrial relevance of cyclohexanol and cyclohexanone (also known as KA oil), emphasizing the challenges and advancements in catalyst development to improve selectivity and conversion rates. Metal salts like cobalt, gold, and silver have been investigated for their catalytic properties to enhance this oxidation process. The review suggests that understanding and improving catalyst selectivity could lead to more commercially viable operations (Priyank khirsariya & Rajubhai Mewada, 2014).

Environmental and Toxicological Research

The environmental presence and impact of cyclohexanone and its derivatives have been a subject of toxicological studies. For instance, the toxicity of crude 4-methylcyclohexanemethanol (MCHM), a compound structurally related to cyclohexanone, was reviewed to understand its effects following an industrial spill. The review found MCHM and its derivatives to have low to moderate toxicity, providing insights into risk assessment and management strategies following environmental contamination (D. Paustenbach et al., 2015).

Catalytic Reactions and Synthetic Applications

Cyclohexanone monooxygenase, an enzyme, has been studied for its role in the Baeyer-Villiger oxidation of ketones to lactones, a reaction of significant interest in organic synthesis. This enzyme-mediated reaction provides a route to produce chiral lactones with high yields and optical purity, demonstrating the enzyme's potential as a synthetic reagent. The review discusses challenges such as the need for cofactor regeneration and proposes solutions like whole-cell biocatalysis to make the process more practical for synthetic applications (J. Stewart, 1998).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes when handling 1,4-Dioxaspiro[4.5]decan-8-one . It is also recommended to avoid breathing in dust, mist, gas, or vapors from the compound . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWLFTSPNBLXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355639
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
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Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

CAS RN

56309-94-5
Record name 4-(1,4-Dioxaspiro[4.5]dec-8-yl)cyclohexanone
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Record name Cyclohexanone, 4-(1,4-dioxaspiro(4.5)dec-8-yl)-
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Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone
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Record name Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl)
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